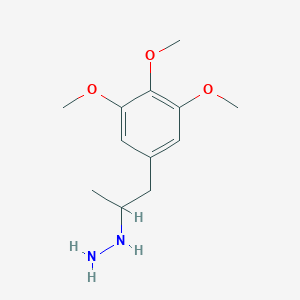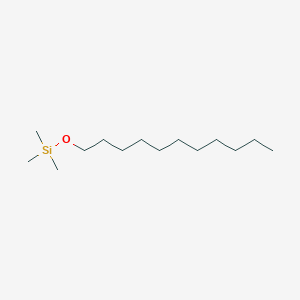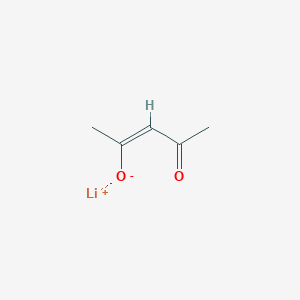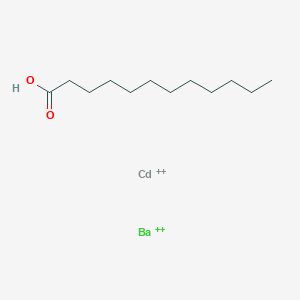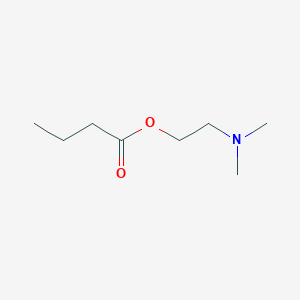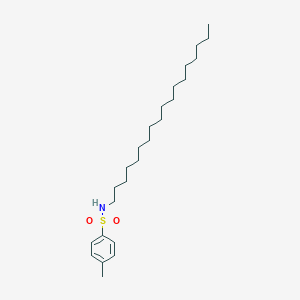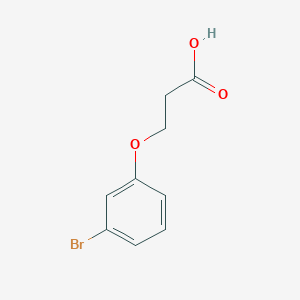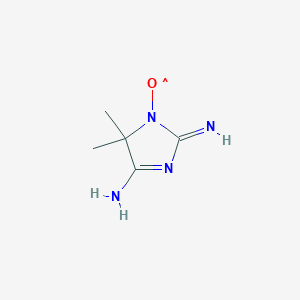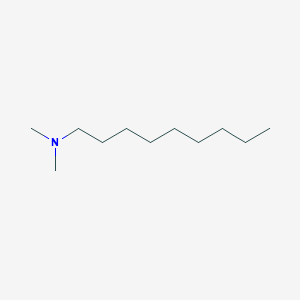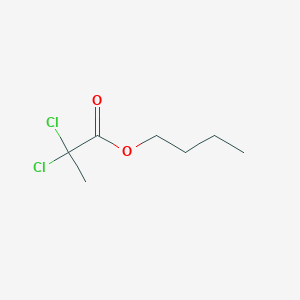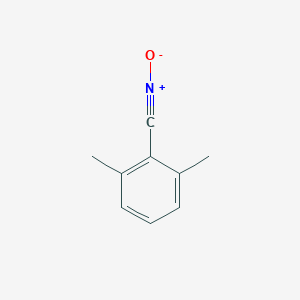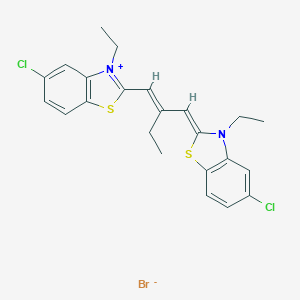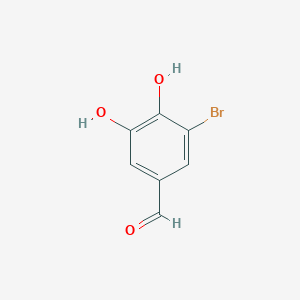
3-Bromo-4,5-dihydroxybenzaldehyde
Vue d'ensemble
Description
3-Bromo-4,5-dihydroxybenzaldehyde is a brominated derivative of benzaldehyde with additional hydroxyl groups at the 4 and 5 positions. This compound has been studied for its potential use in various chemical syntheses and for its antioxidant properties. The presence of bromine and hydroxyl groups on the benzene ring significantly influences its reactivity and physical properties, making it a valuable intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 3-Bromo-4,5-dihydroxybenzaldehyde can be achieved through different methods. One approach involves the palladium-catalyzed Heck-type coupling reactions of bromobenzaldehydes with alkenes to produce dihydroxyalkenylbenzaldehydes, which can be further modified to synthesize lipoxin analogues . Another method uses p-hydroxybenzaldehyde as the starting material, with H2O2/HBr as the bromination agent, yielding a product with a 70.04% yield under optimized conditions . A high-yield synthesis has also been reported using bromine and CHCl3 as solvent, achieving a 94.5% yield of the desired product .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes, including 3-Bromo-4,5-dihydroxybenzaldehyde, is characterized by the deviation of the bromine atom from the plane of the benzene ring and the twist of the aldehyde group. For instance, in a related compound, 2-bromo-5-hydroxybenzaldehyde, the Br atom deviates significantly from the plane, and the aldehyde group is twisted around the Csp2—Caryl bond . These structural features can influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
Brominated benzaldehydes are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as Suzuki-type coupling, to prepare substituted biphenyls . The bromine atom in these compounds can also enhance the third-order nonlinear optical susceptibility, making them promising materials for nonlinear optical (NLO) applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4,5-dihydroxybenzaldehyde are influenced by the bromine and hydroxyl substituents. The compound exhibits significant antioxidant activity, with a notable scavenging effect on DPPH radical activity, surpassing that of positive controls like Vitamin C and t-butyl hydroquinone (TBHQ). Its scavenging ability on superoxide anion radicals is stronger than TBHQ, while it is weaker against hydroxyl free radicals compared to Vitamin C and TBHQ . The introduction of bromine into the benzaldehyde structure can also affect the intermolecular interactions, as seen in related compounds, where bromine substitution decreases certain contacts and increases others, such as H···Br and Br···Br closed-shell interactions .
Applications De Recherche Scientifique
Antioxidant Activity
3-Bromo-4,5-dihydroxybenzaldehyde has been identified for its potent antioxidant activity. Studies have shown that it exhibits a significant scavenging effect on DPPH radical activity, surpassing the effectiveness of some positive controls like Vitamin C and t-butyl hydroquinone (TBHQ). This highlights its potential as a medicine or antioxidant ingredient in food (Wang Zonghua, 2012).
Anti-Inflammatory Effects
Research has demonstrated the anti-inflammatory properties of 3-Bromo-4,5-dihydroxybenzaldehyde. In studies involving mouse models of atopic dermatitis and lipopolysaccharide-stimulated murine macrophages, it has shown effectiveness in suppressing the development of symptoms, including reduced inflammatory cell infiltration and cytokine production. This suggests its utility in treating conditions involving allergic inflammation, such as atopic dermatitis (Na-Jin Kang et al., 2015).
Protection Against Oxidative Damage in Skin Cells
Studies on keratinocytes have revealed that 3-Bromo-4,5-dihydroxybenzaldehyde can induce protective effects against oxidative damage. This is mediated through the activation of specific signaling pathways and enzymes, such as ERK, Akt, and heme oxygenase-1 (HO-1), enhancing the cell's defense against oxidative stressors like hydrogen peroxide and UVB radiation (Yea Seong Ryu et al., 2019).
Safety And Hazards
Orientations Futures
3-Bromo-4,5-dihydroxybenzaldehyde has shown potential in protecting skin cells against oxidative damage via the Nrf2/HO-1 pathway . It has also demonstrated protective effects against myocardial ischemia and reperfusion injury . These findings suggest that BDB could have potential therapeutic applications in the treatment of oxidative and inflammatory diseases .
Propriétés
IUPAC Name |
3-bromo-4,5-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSGSHGXUXLQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167711 | |
| Record name | 3-Bromo-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dihydroxybenzaldehyde | |
CAS RN |
16414-34-9 | |
| Record name | 5-Bromo-3,4-dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16414-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,5-dihydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016414349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16414-34-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4,5-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-4,5-DIHYDROXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2J6HXJ8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


